molecular formula C15H20N2O4 B5831650 Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate CAS No. 414882-12-5

Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5831650
CAS No.: 414882-12-5
M. Wt: 292.33 g/mol
InChI Key: MOQUVEKLTZGVSO-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method involves the condensation of piperidine with 2-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both the piperidine and nitrobenzyl moieties, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)12-7-9-16(10-8-12)11-13-5-3-4-6-14(13)17(19)20/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQUVEKLTZGVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204225
Record name Ethyl 1-[(2-nitrophenyl)methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414882-12-5
Record name Ethyl 1-[(2-nitrophenyl)methyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414882-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(2-nitrophenyl)methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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